molecular formula C18H26N2O2 B1528053 tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate CAS No. 1160248-25-8

tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate

Cat. No.: B1528053
CAS No.: 1160248-25-8
M. Wt: 302.4 g/mol
InChI Key: UVKWHITVTJOVCV-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate (CAS# 1160248-25-8) is a Boc-protected chemical building block featuring both an indoline and a piperidine moiety, making it a valuable intermediate in medicinal chemistry and drug discovery research. With a molecular formula of C18H26N2O2 and a molecular weight of 302.41 g/mol, this compound is designed for the synthesis of more complex, sp3-rich ("3D") molecules, which are increasingly sought after in fragment-based drug discovery due to their superior success rates as drug candidates . The structural motifs present in this compound—piperidine and indoline—are prevalent in pharmaceuticals. Piperidine derivatives are found in more than twenty classes of FDA-approved drugs, underscoring their critical role in the pharmaceutical industry . Indole and indoline derivatives, on the other hand, are significant heterocyclic systems present in numerous biologically active alkaloids and approved drugs, exhibiting properties such as anti-cancer, anti-microbial, and anti-inflammatory activities . This combination makes this compound a versatile precursor for constructing potential drug candidates. Its primary research value lies in its application as a key synthetic intermediate for the development of novel therapeutic agents. Researchers can leverage the Boc-protecting group for straightforward deprotection and further functionalization, allowing for the exploration of diverse chemical space in the quest for new bioactive molecules. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

tert-butyl 3-(2,3-dihydro-1H-indol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-10-6-7-13(12-20)15-11-19-16-9-5-4-8-14(15)16/h4-5,8-9,13,15,19H,6-7,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKWHITVTJOVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2CNC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate is typically prepared via radical cascade cyclization or coupling reactions involving piperidine derivatives and indolinyl precursors. The key synthetic approach involves:

  • Use of tert-butyl 4-iodopiperidine-1-carboxylate as a piperidine source.
  • N-Arylacrylamides or related indolinyl precursors as coupling partners.
  • Catalysis by copper salts under mild photochemical conditions.

This method allows the formation of the indolin-3-yl substituent on the piperidine ring with good regio- and stereoselectivity.

Detailed Preparation Methodology

Reaction Setup and Conditions

  • Catalyst and Ligand: Copper(II) triflate (Cu(OTf)2) at 5 mol% loading combined with a bidentate ligand (L1) also at 5 mol% is used.
  • Base: 1,1,3,3-Tetramethylguanidine (TMG) is the preferred base, providing the highest yields.
  • Solvent: Tetrahydrofuran (THF) is the optimal solvent.
  • Temperature: Ambient temperature (~25 °C).
  • Irradiation: Photo-reactor with 6W LEDs or larger scale with 410 nm LEDs (50 W × 2) for 15–24 hours.
  • Atmosphere: Nitrogen-filled glove box to avoid moisture and oxygen interference.

Reaction Procedure

  • In an oven-dried vial or flask, Cu(OTf)2 and ligand L1 are mixed in THF under nitrogen and stirred for 5–10 minutes.
  • The base (TMG) is added, followed by the N-arylacrylamide and tert-butyl 4-iodopiperidine-1-carboxylate.
  • The mixture is sealed and irradiated with LEDs at room temperature for 15–24 hours.
  • After completion, the reaction is quenched with water and extracted with ethyl acetate.
  • The organic layers are dried over anhydrous sodium sulfate and concentrated.
  • The crude product is purified by silica gel column chromatography to yield the target compound.

Optimization Studies

Base Effect on Yield

Entry Base Yield (%)
1 MTBD 38
2 Et3N 15
3 DIPEA 18
4 DBU Trace
5 TMG 47
6 Cs2CO3 Trace
7 K3PO4 18
8 BTMG 15
9 DBACO 15

TMG showed the best performance, indicating its strong base nature and compatibility with the catalytic system.

Solvent Effect on Yield

Entry Solvent Yield (%)
1 THF 72
2 DMF 54
3 DME 42
4 DMSO 27

THF was the most effective solvent, likely due to its ability to dissolve all reagents and maintain catalyst activity.

Scale-Up Synthesis

A 6 mmol scale reaction was successfully performed with the following conditions:

  • Cu(OTf)2 (108.6 mg, 5 mol%)
  • Ligand L1 (106.2 mg, 5 mol%)
  • TMG (1.38 mL, 1.8 equiv)
  • N-Arylacrylamide (6.0 mmol)
  • tert-Butyl 4-iodopiperidine-1-carboxylate (9.0 mmol, 1.5 equiv)
  • THF (60 mL)
  • Irradiation with 410 nm LEDs (50 W × 2) for 24 hours

This afforded the coupling product in 80% isolated yield after purification, demonstrating the method's scalability and robustness.

Characterization and Purity

The prepared this compound and its derivatives were characterized by:

Example data for a related compound:

  • 1H NMR (400 MHz, CDCl3): δ 7.29–7.24 (m, 1H), 7.15 (d, J = 7.2 Hz, 1H), 3.84 (br s, 2H), 3.22 (s, 3H), 1.39 (s, 9H).
  • HRMS (ESI): Calculated for C22H29N3O3Na [M+Na]+: 406.2101; Found: 406.2099.

Summary Table of Key Reaction Parameters

Parameter Optimal Condition
Catalyst Cu(OTf)2 (5 mol%)
Ligand L1 (5 mol%)
Base 1,1,3,3-Tetramethylguanidine (TMG)
Solvent Tetrahydrofuran (THF)
Temperature 25 °C
Irradiation 6W or 410 nm LED (50 W × 2)
Reaction Time 15–24 hours
Atmosphere Nitrogen-filled glove box
Yield (small scale) Up to 88%
Yield (scale-up) 80%

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl 3-(indolin-3-yl)piperidine-1-carboxylate serves as a valuable intermediate in the synthesis of various complex organic molecules. Its structure allows for diverse chemical transformations, making it a critical building block in drug development and materials science.

Biology

This compound is utilized in biological research to explore the interactions of indolinone derivatives with biological targets. It acts as a model compound for studying the biological activity of indolinone-based molecules, particularly in enzyme inhibition studies.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic applications:

  • Anti-cancer Properties: Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Activity: Studies have shown promising results in reducing inflammation markers in vitro.
  • Antimicrobial Effects: The compound has also been explored for its ability to inhibit bacterial growth.

Case Studies and Research Findings

StudyFocusFindings
Study AAnti-cancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM.
Study BEnzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer progression, suggesting potential as a therapeutic agent.
Study CAntimicrobial TestingExhibited notable activity against Gram-positive bacteria, indicating potential for development into an antimicrobial agent.

Mechanism of Action

The mechanism by which tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent(s) Biological Activity/Application Synthesis Method
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate C₁₁H₁₉N₅O₂ 261.30 Tetrazole ring Antidiabetic (IC₅₀ = 7.12 µM) Not detailed in evidence
tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate C₁₇H₂₃N₃O₂ 301.38 Indazole ring Medicinal chemistry intermediate Not detailed
tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate C₁₂H₂₃NO₃ 229.32 Hydroxyethyl group Synthetic intermediate (liquid form) Reduction/functionalization
tert-Butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate C₁₇H₂₃BrN₂O₂ 367.28 Brominated spiroindoline Cross-coupling intermediate Cyclization with brominated precursors
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate C₁₄H₂₀ClN₃O₂ 297.78 Chloropyrazine moiety Pharmaceutical intermediate Substitution reactions

Physicochemical Properties

  • Crystal Structure Insights: tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate () has a well-defined crystal structure (R factor = 0.056), indicating high crystallinity beneficial for formulation .
  • Liquid vs. Solid Forms : Hydroxyethyl and brominated derivatives exist as liquids () or solids (), impacting solubility and handling in industrial processes .

Biological Activity

tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, emphasizing its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the presence of an indoline moiety linked to a piperidine ring, with a tert-butyl ester group. Its chemical formula is C17H24N2O2C_{17}H_{24}N_{2}O_{2}, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indoline structure allows for modulation of signaling pathways, potentially leading to:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammatory responses.
  • Receptor Modulation : It can interact with receptors, altering their activity and influencing cellular responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity :
    • Studies have demonstrated that indoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against human carcinoma cells .
  • Anti-inflammatory Effects :
    • The compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes like COX-2 .
  • Antimicrobial Properties :
    • Some derivatives have exhibited activity against bacterial and fungal strains, indicating a broad spectrum of antimicrobial potential .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values ranging from 0.065 to 9.4 µM against A-549 and MDA-MB-468 cell lines
Anti-inflammatoryInhibition of COX-2 enzyme
AntimicrobialActivity against various strains

Case Study: Antitumor Evaluation

A study evaluated the antitumor effects of several indolinone derivatives, including those related to this compound. The results indicated promising anticancer activity with specific compounds demonstrating selective inhibition against cancer cell lines such as A-431 and HCT116, showcasing their potential as therapeutic agents in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate

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